Differential Antibacterial Potency Against Enterococcus faecalis
The target compound, with a 6-phenyl and a 3-(1-methylpiperidin-3-yl) substitution pattern, demonstrates a specific level of antibacterial activity. Its IC50 of 3.19 µM against E. faecalis CECT 481 is significantly differentiated from another triazolothiadiazole derivative, 6-benzyl-3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, which is approximately 2.3-fold more potent (IC50: 1.36 µM) [1][2]. This establishes a clear potency rank order directly linked to structural variations on the core scaffold, highlighting the non-interchangeable nature of these compounds.
| Evidence Dimension | In vitro antibacterial activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 3.19 µM (3190 nM) |
| Comparator Or Baseline | 6-benzyl-3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole; IC50 = 1.36 µM |
| Quantified Difference | The comparator is ~2.3-fold more potent than the target compound. |
| Conditions | Enterococcus faecalis CECT 481, 18 h incubation, 2-fold microtiter broth dilution assay. |
Why This Matters
This quantifies a specific, structure-dependent antibacterial potency point, providing a direct benchmark for researchers selecting between different triazolothiadiazole cores for Gram-positive screening.
- [1] BindingDB. Entry BDBM50498340 (CHEMBL3585717). IC50: 3.19E+3 nM. Antibacterial activity against Enterococcus faecalis CECT 481. View Source
- [2] BindingDB. Entry BDBM34457. IC50: 1.36E+3 nM. 6-benzyl-3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. View Source
